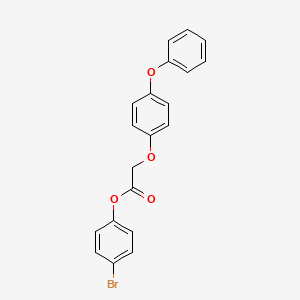
4-Bromophenyl 2-(4-phenoxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenyl 2-(4-phenoxyphenoxy)acetate is a compound that is not directly studied in the provided papers. However, the papers do discuss various bromophenol derivatives and their chemical properties, synthesis, and potential applications. Bromophenols are a class of compounds that contain a bromine atom attached to a phenol ring, and they are known for their diverse applications, including their use in industrial products and their biological activity as enzyme inhibitors .
Synthesis Analysis
The synthesis of bromophenol derivatives is a topic of interest in several studies. For instance, the synthesis of 4-bromo-4'-hydroxybiphenyl, a related compound, was achieved by bromination after esterification to protect the hydroxyl group, with trifluoroacetohypobromous anhydride being identified as an effective brominating agent . Another study reported the regioselective bromination of 4-methoxyphenylacetic acid to yield 2-(3-Bromo-4-methoxyphenyl)acetic acid with a high degree of selectivity and yield . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of bromophenol derivatives has been characterized using various techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single-crystal X-ray diffraction, and its intermolecular contacts were examined using Hirshfeld surfaces . Similarly, the molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid was determined, revealing the orientation of substituents around the phenyl ring and the formation of hydrogen-bonded dimers in the crystal .
Chemical Reactions Analysis
The reactivity of bromophenol derivatives in various chemical reactions has been explored. For instance, the decomposition of 2-bromophenol in NaOH solution at high temperatures leads to debromination and the formation of both aliphatic and aromatic compounds . Additionally, the oxidation kinetics of 2,4-bromophenol by UV/persulfate and UV/hydrogen peroxide were studied, showing the formation of bromate and brominated polymeric products .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. The enzymatic detection of organophosphorus pesticides using substituted indoxyl acetates, which are structurally related to bromophenols, demonstrated the importance of molecular properties for the stability and intensity of the colored products formed during enzymatic hydrolysis . The thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a bromophenol derivative indicated a multi-stage decomposition process leading to the formation of metal oxides .
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activities
- Bromophenols isolated from marine sources, such as red algae, have demonstrated significant antioxidant and anticancer activities. These compounds, including derivatives of bromophenols, are investigated for their potential in food and pharmaceutical fields as natural antioxidants. Studies have shown that these bromophenols exhibit potent scavenging activity against radicals, suggesting their application in developing natural antioxidant agents (Li et al., 2012). Furthermore, novel bromophenol derivatives have been synthesized and shown to induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer drugs (Guo et al., 2018).
Enzyme Inhibition
- Synthesized bromophenols, including natural products and their derivatives, have been explored for their inhibitory effects on various enzymes, such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These studies provide insights into the therapeutic potential of bromophenols in treating conditions associated with enzyme dysregulation (Bayrak et al., 2017).
Water Treatment and Environmental Impact
- The transformation of bromophenols through water treatment processes, such as chlorination, has been investigated to understand their fate and the formation of potentially harmful byproducts. These studies are crucial for assessing the environmental impact of bromophenols and developing safer water treatment methods (Jiang et al., 2014). Additionally, methods have been developed for detecting trace concentrations of bromophenols in water, highlighting the importance of monitoring these compounds due to their potential health and environmental risks (Blythe et al., 2006).
Synthesis and Characterization
- The synthesis and characterization of bromophenol derivatives are critical for expanding the applications of these compounds in various fields. Studies have described the synthesis of novel bromophenols and their derivatives, which are then evaluated for biological activities or as intermediates in the production of more complex molecules (Guo-du, 2001).
Direcciones Futuras
The future directions for the study of “4-Bromophenyl 2-(4-phenoxyphenoxy)acetate” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential pharmacological applications. This could provide an opportunity for chemists to design new derivatives that could enhance life quality .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzylic halides, typically react via an sn1 pathway, via the resonance stabilized carbocation .
Mode of Action
Based on the structure of the compound and its similarity to other benzylic halides, it is likely that it undergoes nucleophilic substitution reactions . In these reactions, a nucleophile, a species with a lone pair of electrons, attacks the electrophilic carbon in the compound, leading to a substitution of the bromine atom .
Biochemical Pathways
For example, 4-Bromophenylacetic acid, a related compound, has been shown to conjugate with aspartic acid in plant protoplasts to form 4-bromophenylacetyl-L-aspartic acid .
Result of Action
For example, 4-Bromophenylacetic acid has been shown to have growth inhibitory effects and to cause depolarization effects on the transmembrane potential difference of tobacco protoplasts .
Propiedades
IUPAC Name |
(4-bromophenyl) 2-(4-phenoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO4/c21-15-6-8-19(9-7-15)25-20(22)14-23-16-10-12-18(13-11-16)24-17-4-2-1-3-5-17/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWRYIJGFFTWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

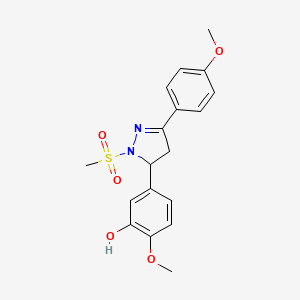
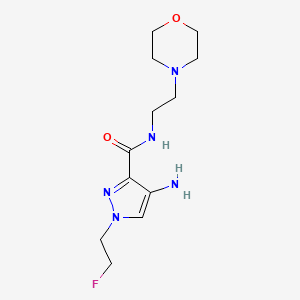
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502329.png)
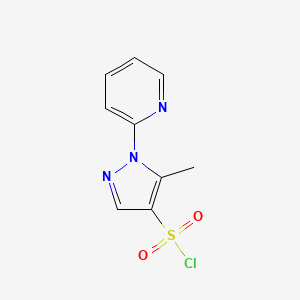
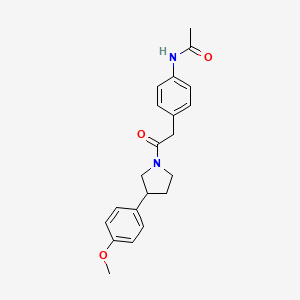
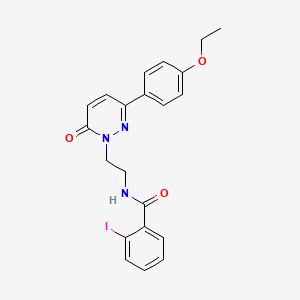
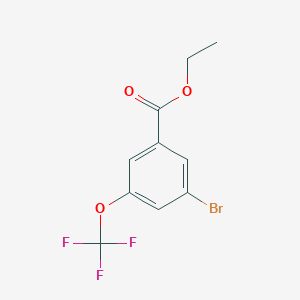
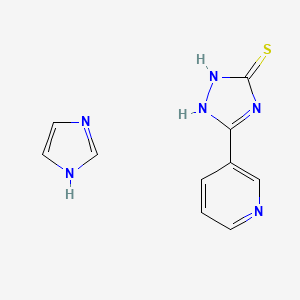
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2502341.png)
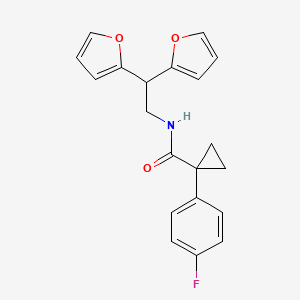
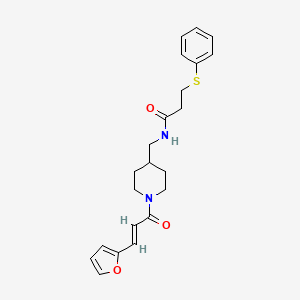

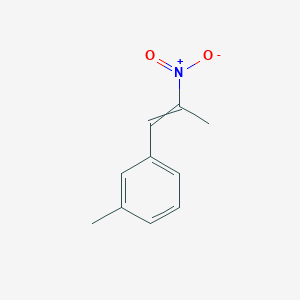
![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)